3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14741493
InChI: InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-15-14(17)13-10(2)16-18-11(13)3/h4-7H,8H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC14741493

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide -

Specification

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-15-14(17)13-10(2)16-18-11(13)3/h4-7H,8H2,1-3H3,(H,15,17)
Standard InChI Key FJTAWRXMIAXBGO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide, reflects its intricate structure (Table 1). The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at positions 3 and 5. The carboxamide group at position 4 is linked to a 4-methylbenzyl substituent, introducing aromatic and hydrophobic properties.

Table 1: Key Chemical Properties of 3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

PropertyValue
Molecular FormulaC14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight244.29 g/mol
IUPAC Name3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
Canonical SMILESCC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C
InChI KeyFJTAWRXMIAXBGO-UHFFFAOYSA-N

The oxazole ring’s electron-rich nature and the benzyl group’s hydrophobicity suggest potential interactions with biological targets or organic semiconductors .

Synthesis and Preparation Methods

StepReagents/ConditionsYield (%)
Oxazole FormationAcOH, NH3_3, 100°C, 12h65–75
Carboxylic Acid ActivationDCC, DMAP, DCM, RT85–90
Amide Bond Formation4-Methylbenzylamine, RT, 24h70–80

Industrial-scale production would likely optimize these steps for cost efficiency, employing continuous-flow reactors or microwave-assisted synthesis .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid structure:

  • Polar Groups: The oxazole ring and carboxamide moiety enhance solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Hydrophobic Groups: The 4-methylbenzyl substituent increases lipophilicity, favoring solubility in organic solvents like chloroform or ethyl acetate.

Experimental data on melting points, boiling points, or partition coefficients (LogP) remain unreported. Computational models predict a LogP of ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Applications in Material Science and Optoelectronics

CompoundEmission λ (nm)EQE (%)Application
Sulfonyl-oxazole 4506.2OLEDs
Proposed Target CompoundPredicted 460N/AOrganic Photovoltaics

Future Research Directions

  • Synthetic Optimization: Develop catalyst-free or green chemistry routes to improve atom economy.

  • Biological Screening: Prioritize assays against antibiotic-resistant bacteria (e.g., MRSA) and glioblastoma cell lines.

  • Computational Modeling: Use DFT calculations to predict charge transport properties for optoelectronic applications .

  • Toxicokinetic Studies: Assess acute toxicity in rodent models to establish preliminary safety thresholds.

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